molecular formula C14H16O3 B13046190 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B13046190
M. Wt: 232.27 g/mol
InChI Key: FKILNVQRPDFZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound featuring a phenyl group at the 1-position and an oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold. This structure combines the rigidity of the bicyclo[2.2.2]octane framework with the electronic effects of the oxygen atom and phenyl substituent, making it a valuable bioisostere for aromatic carboxylic acids in medicinal chemistry . The incorporation of the β-oxygen atom in the bicyclo system fine-tunes acidity, with a pKa comparable to phenyl-substituted analogs (e.g., pKa = 4.4 for compound 47 vs.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C14H16O3/c15-12(16)13-6-8-14(9-7-13,17-10-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)

InChI Key

FKILNVQRPDFZJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Iodocyclization of Cyclohexane-Containing Alkenyl Alcohols

The primary and most widely reported synthetic route involves the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile as the solvent. This key step forms the 2-oxabicyclo[2.2.2]octane core by intramolecular cyclization, incorporating an oxygen atom into the bicyclic framework.

  • Mechanism: The reaction proceeds via electrophilic addition of iodine to the alkene, followed by intramolecular nucleophilic attack by the hydroxyl group, leading to ring closure and formation of the oxabicyclo structure.
  • Conditions: Typically performed at ambient temperature in acetonitrile; reaction times vary depending on substrate structure.
  • Yield: Moderate to high yields (up to ~67%) have been reported for analogous systems.

This method is modular and allows for the introduction of various substituents, including phenyl groups, enabling the synthesis of mono- and para-substituted derivatives.

Alkylation and Multi-Step Synthesis from Diethyl Malonate

An earlier synthetic approach reported by Singh and Fukuda (2014) involves a lengthy 15-step sequence starting from diethyl malonate, with alkylation as a key reaction to build the bicyclic core. This method, while effective, is less practical due to the number of steps and lower overall efficiency.

  • Key steps: Sequential alkylations, cyclizations, and functional group transformations.
  • Drawbacks: Long synthesis time, lower scalability.

Intramolecular Michael Addition

Harrison (2019) developed a six-step synthesis from ester precursors utilizing an intramolecular Michael addition to form the bicyclic framework. This approach is more concise but limited to aromatic substituents, which restricts its general applicability.

  • Advantages: Shorter synthesis, good yields.
  • Limitations: Applicability confined to aromatic-substituted substrates.

Organometallic and Boron Chemistry Approaches

Recent advances include the use of organometallic reagents such as phenylmagnesium bromide (PhMgBr) to introduce the phenyl group, followed by transformations to generate organoboron derivatives via condensation and Cu-catalyzed decarboxylative borylation. These intermediates enable further functionalization and diversification of the bicyclic scaffold.

  • Example: Reaction of aldehyde intermediates with p-toluenesulfonyl hydrazide to form hydrazones, then conversion to organoboron compounds for subsequent modifications.

Comparative Summary of Preparation Routes

Preparation Method Key Features Steps Yield Range Applicability Comments
Iodocyclization of alkenyl alcohols Modular, mild conditions, scalable 1-3 Up to 67% Broad (various substituents) Preferred modern method for 1-phenyl derivatives
Alkylation from diethyl malonate Classical, multi-step ~15 Moderate General Lengthy and less practical for large-scale synthesis
Intramolecular Michael addition Concise, aromatic substituents only ~6 Good Aromatic derivatives only Limited substrate scope
Organometallic & boron chemistry Enables further functionalization Multiple Moderate Advanced synthetic elaboration Useful for derivatization and bioisostere design

Detailed Research Findings and Analysis

Physicochemical Optimization

Replacement of the phenyl ring with the 2-oxabicyclo[2.2.2]octane core results in improved physicochemical properties such as reduced lipophilicity and optimized acidity (pKa). For example, the pKa of the carboxylic acid in the bicyclic acid is approximately 4.4, closely matching that of the phenyl analogue (pKa ~4.5), which is crucial for maintaining biological potency and selectivity.

Synthetic Efficiency and Scalability

The iodocyclization method is operationally simple, performed under mild conditions without requiring metal catalysts, which favors scalability and industrial application. The reaction’s modularity allows for the synthesis of a wide variety of derivatives, making it a versatile platform for medicinal chemistry and material science.

Structural Confirmation

X-ray crystallographic analysis has confirmed the structure of key intermediates and final products, validating the synthetic routes and the integrity of the bicyclic framework.

Summary Table of Key Synthetic Steps (Iodocyclization Route)

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Preparation of alkenyl alcohol Starting from cyclohexane derivatives Alkenyl alcohol precursor Variable Precursor for iodocyclization
2 Iodocyclization Molecular iodine, acetonitrile, RT 2-Oxabicyclo[2.2.2]octane core intermediate ~67 Key ring-forming step
3 Functional group modification Organometallic reagents (PhMgBr), hydrazides, Cu-catalysts Phenyl-substituted bicyclic carboxylic acid Moderate Enables phenyl introduction and diversification

Chemical Reactions Analysis

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid features a rigid bicyclic structure combined with a phenyl group and a carboxylic acid functional group. This configuration contributes to its stability and versatility, making it an attractive candidate for various chemical applications, particularly in drug design where it can serve as a bioisostere to enhance the physicochemical properties of pharmaceutical agents while maintaining their biological activity .

Drug Design and Development

The compound has been identified as a promising bioisostere for the phenyl ring, which is a common structural motif in many pharmaceuticals. Its incorporation into drug structures can improve solubility and metabolic stability. Notably, this compound has been integrated into the designs of well-known drugs such as Imatinib and Vorinostat (SAHA). These modifications have shown to enhance water solubility significantly while retaining or improving biological activity .

Case Study: Imatinib Modification

  • Original Structure: Imatinib contains a para-substituted phenyl ring.
  • Modified Structure: Replacement with 1-Phenyl-2-oxabicyclo[2.2.2]octane increases solubility from 351 µM (Imatinib) to 389 µM (modified version) while decreasing the lipophilicity compared to other analogs .

Research indicates that this compound exhibits significant biological activity, including:

  • Estrogen Receptor-Beta Agonists
  • Myeloperoxidase Inhibitors
  • Antibacterial Agents
    These activities are attributed to the compound's ability to form hydrogen bonds and engage in π-π stacking interactions with target molecules, enhancing its efficacy in modulating enzyme activities and receptor interactions .

Comparison with Related Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

Compound NameStructure TypeKey Features
1-Phenyl-2-oxabicyclo[2.2.2]octaneBicyclicBioisostere; improved solubility
Bicyclo[1.1.1]pentaneBicyclicLower lipophilicity; less stable
Bicyclo[2.2.2]octaneBicyclicHigher lipophilicity; used in medicinal chemistry
CubaneBicyclicHigh strain energy; less chemically stable

Mechanism of Action

The mechanism of action of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Acidity: The β-oxygen in 2-oxabicyclo derivatives restores acidity (pKa ~4.4) comparable to phenyl-substituted carboxylic acids (pKa ~4.5), unlike non-oxygenated bicyclo analogs (pKa ~5.6) .
  • Substituent Effects : Methyl groups (e.g., 4-methyl derivative) enhance lipophilicity, while nitrogen substitution (aza analogs) introduces basicity, altering solubility and binding interactions .

Conformational Rigidity

  • Foldamers and Catalysts: ABOC (1-aminobicyclo[2.2.2]octane-2-carboxylic acid), a nitrogen-containing analog, stabilizes helical foldamers and acts as a chiral catalyst in aldol reactions, demonstrating the scaffold’s versatility .

Biological Activity

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (also referred to as 2-oxabicyclo[2.2.2]octane) is a bicyclic compound that has garnered considerable attention in medicinal chemistry due to its unique structural properties and significant biological activity. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and applications in drug design.

Structural Characteristics

The compound features a bicyclic structure characterized by an oxabicyclo[2.2.2]octane core, a phenyl group, and a carboxylic acid functional group. This combination imparts rigidity and stability, making it an attractive candidate for various biological applications.

Key Properties

PropertyValue
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H16O3/c15-12(16)13...
Canonical SMILESC1CC2(CCC1(CO2)C(=O)O)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its functional groups:

  • Carboxylic Acid Group : This group can form hydrogen bonds with target molecules, enhancing binding affinity.
  • Phenyl Group : The phenyl moiety facilitates π-π stacking interactions, crucial for modulating biological activity.

These interactions can lead to the modulation of enzyme activities and receptor interactions, contributing to the compound's therapeutic effects.

Applications in Drug Design

This compound has been incorporated into various pharmaceutical agents, notably:

  • Imatinib : The inclusion of this compound improves water solubility and metabolic stability, enhancing the drug's efficacy against certain cancers.
  • Vorinostat (SAHA) : The structural modification using this bicyclic compound results in a new bioactive analog with improved pharmacological properties.

Case Studies

Recent studies have highlighted the effectiveness of 1-Phenyl-2-oxabicyclo[2.2.2]octane derivatives in various therapeutic contexts:

  • Cancer Treatment : Research indicates that derivatives exhibit potent activity as enzyme inhibitors, specifically targeting myeloperoxidase and demonstrating potential as estrogen receptor-beta agonists.
  • Antibacterial Activity : Compounds derived from this bicyclic structure have shown promising results against various bacterial strains, indicating broad-spectrum antimicrobial properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeKey Features
1-Phenyl-2-oxabicyclo[2.2.2]octaneBicyclicEnhanced solubility, metabolic stability
Bicyclo[1.1.1]pentaneBicyclicLower lipophilicity, less stable
Bicyclo[2.2.2]octaneBicyclicHigher lipophilicity, used in medicinal chemistry
CubaneBicyclicHigh strain energy, less chemically stable

Research Findings

A significant body of research supports the potential of 1-Phenyl-2-oxabicyclo[2.2.2]octane derivatives in drug development:

  • Bioisosteric Replacement : Studies have demonstrated that replacing phenyl rings with this bicyclic structure can enhance the physicochemical properties of drugs while maintaining or improving biological activity .
  • Acidity and Biological Potency : The acidity of functional groups in these compounds has been shown to influence their potency and selectivity as bioactive agents, with pKa values indicating enhanced acidity compared to traditional phenolic compounds .
  • Broad Range of Activities : Compounds based on this structure have exhibited diverse biological activities including inhibition of key enzymes involved in metabolic pathways and potential applications in treating metabolic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.